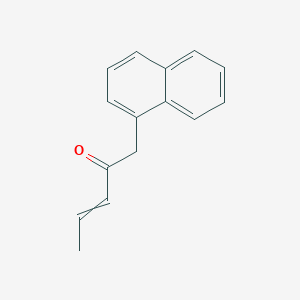

1-(Naphthalen-1-yl)pent-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

654643-32-0 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-naphthalen-1-ylpent-3-en-2-one |

InChI |

InChI=1S/C15H14O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h2-10H,11H2,1H3 |

InChI Key |

TYFICSWSXYDFJH-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Naphthalen 1 Yl Pent 3 En 2 One

Stereoselective Synthesis of α,β-Unsaturated Ketones via Isomerization Pathways

The synthesis of α,β-unsaturated ketones, a valuable class of organic compounds, can be efficiently achieved through the isomerization of their less thermodynamically stable β,γ-unsaturated counterparts. This transformation involves the migration of the carbon-carbon double bond to be in conjugation with the carbonyl group, a process that can be catalyzed by either acids or bases.

The formation of 1-(naphthalen-1-yl)pent-3-en-2-one can be accomplished by the catalytic isomerization of the corresponding β,γ-unsaturated ketone, 1-(naphthalen-1-yl)pent-4-en-2-one. This rearrangement is a thermodynamically favorable process, as it leads to a more stable conjugated system. Various catalytic systems have been developed for this type of transformation. While specific studies on this compound are not extensively detailed, the general principles are well-established and applicable.

Challenges in the synthesis of the precursor β,γ-unsaturated ketones with an α-tertiary stereocenter include potential epimerization and isomerization into the more stable α,β-unsaturated form during the reaction itself. nih.gov However, modern copper-catalyzed methods have been developed to synthesize chiral acyclic β,γ-unsaturated ketones with high stereoselectivity. nih.gov

Several catalysts are effective for the isomerization step. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) in isopropanol (B130326) at room temperature has been shown to effectively isomerize a range of β,γ-unsaturated ketones to their α,β-conjugated isomers. researchgate.net Other catalytic systems, including those based on gold, have also been employed for similar isomerizations, highlighting the versatility of this synthetic approach. acs.orgorganic-chemistry.org

| Catalyst System | Typical Conditions | Key Features |

| DABCO | Isopropanol, Room Temperature | Mild reaction conditions, effective for rearranging endo-cyclic double bonds. researchgate.net |

| Gold (Au) Catalysts | Varies | Can be used for stereoselective synthesis, often part of a tandem reaction sequence. organic-chemistry.org |

| Acids (e.g., p-TsOH) | Varies | Common, inexpensive catalyst for achieving conjugation. rsc.org |

The isomerization of a β,γ-unsaturated ketone to its α,β-conjugated isomer can proceed through distinct mechanisms depending on whether the reaction is catalyzed by a base or an acid. vaia.com

Base-Catalyzed Mechanism: In the presence of a base, the reaction is initiated by the abstraction of a proton from the α-carbon (the carbon atom adjacent to the carbonyl group). This deprotonation results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen atom and the γ-carbon. Subsequent protonation of the enolate at the γ-carbon by a proton source (such as the solvent) yields the thermodynamically more stable α,β-unsaturated ketone. vaia.com

Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens. A weak base (e.g., the solvent or the conjugate base of the acid catalyst) then removes a proton from the α-carbon to form an enol intermediate. Tautomerization of this enol, involving the reformation of the carbonyl group and migration of the double bond, leads to the final conjugated product.

Primary amine catalysis has also been investigated as a model for enzymatic double bond migration, involving the formation of an enamine intermediate. acs.org

Synthetic Routes to Structurally Related Enaminones (e.g., 4-[(Naphthalen-1-yl)amino]pent-3-en-2-one)

Enaminones are versatile building blocks in organic synthesis. The compound 4-[(naphthalen-1-yl)amino]pent-3-en-2-one is a key example, synthesized from readily available starting materials.

The most direct route to synthesizing 4-[(naphthalen-1-yl)amino]pent-3-en-2-one is the condensation reaction between a primary amine, naphthalene-1-amine (also known as α-naphthylamine), and a 1,3-diketone, specifically 2,4-pentanedione (acetylacetone). nih.govinternationaljournalcorner.com This reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the diketone, followed by dehydration, to form the stable enaminone structure. internationaljournalcorner.com

A reported synthesis involves stirring a 1:1 molar mixture of α-naphthylamine and 2,4-pentanedione in an ethanol (B145695) solvent. nih.gov The slow evaporation of the solvent after filtration yields the crystalline product, 4-[(naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate, in good yield. nih.gov The structure is stabilized by a strong intramolecular N—H⋯O hydrogen bond between the amine proton and the carbonyl oxygen. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Reported Yield |

| Naphthalene-1-amine | 2,4-Pentanedione | Ethanol | 63% nih.gov |

The synthesis of enaminones from primary amines and 1,3-dicarbonyl compounds can be influenced by various factors, including the choice of solvent and the presence or absence of a catalyst.

The reported synthesis of 4-[(naphthalen-1-yl)amino]pent-3-en-2-one proceeds efficiently in ethanol at room temperature without the need for a specific catalyst, relying on the inherent reactivity of the starting materials. nih.gov However, for less reactive substrates or to improve reaction times and yields, various catalysts can be employed.

Catalysts reported for general enaminone synthesis include:

Ceric Ammonium Nitrate (CAN): Catalyzes the reaction between primary amines and β-dicarbonyl compounds at room temperature, often leading to excellent yields in short reaction times. organic-chemistry.org

BF₃·OEt₂: A Lewis acid that can be used for direct, one-pot synthesis of related β-ketoenamines. organic-chemistry.org

KHSO₄ and SiO₂: Used for facile amination under mechanochemical (grinding) conditions, offering a solvent-free alternative. organic-chemistry.org

Amine Hydrohalides with Iron: These have been shown to be effective catalysts for the condensation of primary amines with certain aromatic compounds. google.com

The selection of a catalyst can be crucial for optimizing the reaction, potentially reducing reaction times and improving the purity of the final product.

The double bond in the enaminone structure (C=C) allows for the existence of geometric isomers (E and Z). Controlling the stereochemical outcome of the condensation reaction is a key aspect of modern synthetic chemistry. Stereodivergent synthesis aims to selectively produce a desired isomer by carefully choosing the reaction conditions.

While the specific stereochemistry of 4-[(naphthalen-1-yl)amino]pent-3-en-2-one is often presented as the Z-isomer due to stabilization from the intramolecular hydrogen bond, accessing the E-isomer or controlling the outcome in substituted analogues can be achieved through strategic synthesis.

Solvent and Catalyst Control: Studies on related systems have shown that enamide stereochemistry can be controlled by changing the solvent or by adding a catalytic amount of acid. organic-chemistry.org

Reaction Protocol: The stereoselectivity of condensation reactions can be highly dependent on the reaction protocol. For instance, the condensation of α,β-unsaturated ketones with amines to form α,β-unsaturated imines has been shown to be completely stereoselective, yielding only the stable E-isomer experimentally. nih.gov

Metal-Free Conditions: Unprecedented stereoselective synthesis of (Z)-isomers of complex heterocyclic systems has been achieved using piperidine (B6355638) as a catalyst under metal-free conditions, showcasing how specific organic bases can direct stereochemical outcomes. rsc.org

By manipulating reaction parameters such as catalysts, solvents, and temperature, it is possible to influence the transition state energies of the pathways leading to the different isomers, thus achieving a stereodivergent synthesis.

Functionalization Strategies and Derivative Synthesis for Pentenone Scaffolds

The α,β-unsaturated ketone framework, exemplified by the pentenone scaffold in this compound, is a versatile platform for synthetic modification. The inherent reactivity of the conjugated system, which includes the carbonyl group (C=O) and the carbon-carbon double bond (C=C), allows for a diverse range of functionalization strategies. These modifications can be used to generate a library of derivatives with altered electronic, steric, and pharmacological properties. The primary sites for reaction are the electrophilic carbonyl carbon, the β-carbon of the enone system, the α-carbon via enolate formation, and the aromatic naphthalene (B1677914) ring.

The reactivity of α,β-unsaturated aldehydes and ketones is defined by the presence of two key functional groups: the alkene and the carbonyl. pressbooks.pub The carbonyl carbon is electrophilic, meaning it is susceptible to attack by nucleophiles. This reactivity is central to many synthetic transformations. byjus.commasterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition represents the most fundamental class of reactions for α,β-unsaturated ketones. The regioselectivity of the attack—either at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition)—is largely determined by the nature of the nucleophile. pressbooks.pubmasterorganicchemistry.com

1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), tend to attack the highly polarized carbonyl carbon directly. This irreversible reaction breaks the C=O π-bond, and subsequent protonation of the resulting alkoxide intermediate yields an allylic alcohol. masterorganicchemistry.comyoutube.com

1,4-Addition (Conjugate or Michael Addition): Softer, less basic nucleophiles favor conjugate addition at the β-carbon. This pathway is characteristic of reagents like organocuprates (Gilman reagents), amines, thiols, and enolates. pressbooks.pub The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated to give the saturated ketone product. pressbooks.pubbyjus.com The Michael addition, a specific type of 1,4-addition involving an enolate nucleophile, is a powerful tool for carbon-carbon bond formation. pressbooks.pub

Electrophilic Addition Reactions

The C=C double bond in the pentenone scaffold can also undergo electrophilic addition, although this is less common than nucleophilic addition due to the electron-withdrawing effect of the adjacent carbonyl group. In an electrophilic addition reaction, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. wikipedia.orglibretexts.orgbyjus.com Halogenation (addition of X₂) and hydrohalogenation (addition of HX) are typical examples of such reactions. wikipedia.org

Cycloaddition Reactions

The alkene component of the enone system can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com Reacting this compound with a suitable diene under thermal conditions can lead to the formation of complex polycyclic structures. Photochemical [2+2] cycloadditions are also possible, where irradiation promotes the reaction between two alkene-containing molecules to form a cyclobutane (B1203170) ring. youtube.comnih.gov These pericyclic reactions are governed by the Woodward-Hoffmann rules, which predict whether a reaction is favorable under thermal or photochemical conditions based on molecular orbital symmetry. youtube.com

Transition-Metal Catalyzed Cross-Coupling

Modern synthetic chemistry offers a variety of transition-metal-catalyzed cross-coupling reactions to functionalize the pentenone scaffold. youtube.com Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the vinylic positions of the enone. researchgate.netdntb.gov.ua These methods often involve converting the ketone into a more reactive species like a vinyl triflate to facilitate the catalytic cycle. dntb.gov.ua For instance, the palladium-catalyzed acylation of α,β-unsaturated carbonyl compounds with acylstannanes can produce 1,4-diketones. rsc.org

Synthesis of Derivatives

The aforementioned strategies enable the synthesis of a wide array of derivatives from the this compound scaffold.

Heterocyclic Derivatives: The reaction of α,β-unsaturated ketones with various nitrogen nucleophiles is a well-established route to N-heterocycles. For example, reaction with hydrazine (B178648) or its derivatives can yield pyrazolines, while reaction with hydroxylamine (B1172632) can produce isoxazolines. nih.govresearchgate.net These reactions often proceed via an initial Michael addition followed by an intramolecular condensation and dehydration.

Functionalization of the Naphthalene Ring: The naphthalene moiety itself can be functionalized, typically through electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce substituents onto the aromatic rings, further diversifying the range of possible derivatives. nih.gov

The functionalization of pentenone scaffolds is a cornerstone of synthetic organic chemistry, providing access to a vast chemical space. The strategic application of nucleophilic and electrophilic additions, cycloadditions, and modern cross-coupling reactions allows for the precise modification of the this compound structure to generate novel and complex molecular architectures.

Interactive Data Table: Functionalization Reactions of Pentenone Scaffolds

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| 1,4-Conjugate Addition | Amines (e.g., Methylamine) | β-Amino Ketone | pressbooks.pub |

| 1,4-Conjugate Addition | Organocuprates (R₂CuLi) | Saturated Ketone | pressbooks.pub |

| Cycloaddition [4+2] | Diene (e.g., Butadiene) | Cyclohexene Derivative | youtube.com |

| Heterocycle Synthesis | Hydrazine (NH₂NH₂) | Pyrazoline Derivative | nih.govresearchgate.net |

| Cross-Coupling | Vinyl Triflates, CO, Pd-catalyst | α,β-Unsaturated Ketones | dntb.gov.ua |

| Cross-Pinacol Coupling | Aldehydes, CrCl₂ | 1,2-Diol | nih.gov |

| Oxidative Coupling | Alkenes, Pd(II) | E-α,β-Unsaturated Ketones | acs.org |

Crystallographic and Supramolecular Analysis of Naphthalene Substituted Pentenone Systems

Single-Crystal X-ray Diffraction Studies of Enaminone Analogs (e.g., (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate)

The crystalline structure of (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate has been determined to be in the monoclinic system with the space group I2/a. iucr.org The asymmetric unit contains one molecule of the enaminone and half a water molecule.

Analysis of Molecular Conformation and Dihedral Angles

The molecular structure of (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one is characterized by a notable twist between the naphthalene (B1677914) ring system and the aminopentenone moiety. The dihedral angle formed by the mean planes of these two components is 69.66 (9)°. iucr.orgnih.gov This significant deviation from planarity is a direct consequence of the requirements of the crystal packing. iucr.orgnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| Dihedral Angle (Naphthalene-Aminopentenone) | 69.66 (9)° |

Interactive data table based on the provided text.

Elucidation of Intermolecular Interactions and Crystal Packing Architectures in Enaminone Systems

The crystal packing of (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate is governed by a combination of hydrogen bonding and π–π stacking interactions, which collectively define the three-dimensional supramolecular architecture.

π–π Stacking Interactions Between Naphthalene Ring Systems

In the crystal lattice, molecules of the enaminone are arranged in such a way that the naphthalene ring systems of adjacent molecules engage in π–π stacking interactions. iucr.org The centroid-to-centroid distance between these interacting rings is 3.7975 (10) Å. iucr.orgnih.gov These interactions result in the formation of chains of molecules that propagate along the direction. nih.gov

O-H···O Hydrogen Bonding in Solvated Crystal Structures

| Interaction Type | Description | Geometric Parameter |

| Intramolecular Hydrogen Bond | N—H···O | - |

| Intermolecular Hydrogen Bond | O—H···O | - |

| π–π Stacking | Naphthalene-Naphthalene | Centroid-to-centroid distance: 3.7975 (10) Å |

Interactive data table based on the provided text.

Role of Crystal Packing in Determining Molecular Conformation

The observed molecular conformation, particularly the significant dihedral angle between the naphthalene and aminopentenone planes, is heavily influenced by the demands of efficient crystal packing. iucr.orgnih.gov The interplay of the various intermolecular forces, including the hydrogen bonds and π–π stacking, dictates the final arrangement of the molecules in the solid state, which in turn imposes conformational constraints on the individual molecules.

Powder X-ray Diffraction Applications in Structural Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the structural characterization of crystalline materials. It is particularly valuable for identifying crystalline phases and analyzing their purity. In the context of naphthalene-substituted pentenone systems, PXRD provides a fingerprint of the crystal structure, which can be compared with theoretical patterns calculated from single-crystal X-ray diffraction data to confirm the bulk material's identity.

The application of PXRD extends to studying the effects of pressure and temperature on the crystal structures of polycyclic aromatic hydrocarbons like naphthalene. ed.ac.ukresearchgate.net For instance, high-pressure PXRD studies on naphthalene have shown that it maintains its original monoclinic phase (space group P2₁/c) up to significant pressures, indicating the stability of its crystal lattice. researchgate.net This resilience is attributed to the efficient packing of the herringbone structural motif. ed.ac.uk The diffraction patterns obtained under various conditions reveal changes in unit cell parameters, providing insights into the material's compressibility and thermal expansion. researchgate.net

While specific PXRD data for 1-(Naphthalen-1-yl)pent-3-en-2-one is not extensively documented in public literature, the methodology applied to related compounds serves as a clear precedent. For example, the PXRD pattern of a grown naphthalene crystal has been shown to be essentially identical to the published JCPDS file, confirming the crystal's identity. researchgate.net This highlights the utility of PXRD in verifying the successful synthesis of the desired crystalline form. The technique is also well-suited for analyzing various substituted compounds, as demonstrated by its application to ferrocene (B1249389) derivatives, where even closely related substitutions result in individualistic diffraction patterns. dtic.mil

Studies on Spontaneous Enantiomeric Resolution of Related Naphthalene Derivatives

Spontaneous enantiomeric resolution, or spontaneous crystallization, is a fascinating phenomenon where a racemic mixture crystallizes to form a conglomerate—a mechanical mixture of crystals of the pure enantiomers. This process is of significant interest as a means of chiral separation.

A notable example within a closely related system involves the spontaneous enantiomeric resolution of (2S, 4S)- and (2R, 4R)-3-(naphthalene-1-ylmethyl)pentane-2,4-diols. These diols were synthesized via the reduction of (Z)-4-hydroxy-3-(naphthalene-1-ylmethyl)pent-3-en-2-one. researchgate.net Crystallization of the racemic mixture from dichloromethane (B109758) led to the formation of single crystals of both the (2S, 4S) and (2R, 4R) enantiomers, which could be separated by careful optical inspection. researchgate.net Subsequent single-crystal X-ray diffraction analysis confirmed the absolute configuration of each enantiomer. researchgate.net This study underscores the potential for spontaneous resolution in naphthalene-substituted pentenone derivatives, where the rigid and bulky naphthalene group can facilitate the formation of homochiral crystal lattices.

The broader field of enantiomeric resolution of naphthalene derivatives is well-established. For instance, (S)-Naproxen, an α-aryl propionic acid derivative, is readily available in its pure (S)-form and is widely used as a chiral selector for the chromatographic separation of various racemic compounds. nih.gov This highlights the importance of the naphthalene moiety in chiral recognition processes.

While direct studies on the spontaneous enantiomeric resolution of this compound are not prevalent, the successful resolution of its hydroxylated and reduced analogue provides strong evidence that such phenomena are possible within this class of compounds. The crystallographic analysis of these resolved enantiomers provides crucial data on the supramolecular interactions that govern the chiral discrimination in the solid state.

Interactive Data Table: Crystallographic Data of Related Naphthalene Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

| 3-[4-(1-methylethyl)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one | C₂₂H₂₀O | Monoclinic | P2₁/c | 5.8326 | 17.8578 | 15.6469 | 91.136 | 1629.42 | nih.gov |

| 1,3-Di-naphthalen-1-yl-propan-2-one | C₂₃H₁₈O | Monoclinic | P12₁/c1 | 12.614 | 10.142 | 12.967 | 98.00 | 1642.7 | researchgate.net |

| 2-{[(naphthalen-1-yl)oxy]methyl}-5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole | C₁₉H₁₁F₃N₂O₂ | Triclinic | P1 | 7.4817 | 7.5928 | 15.7908 | α=78.673, γ=65.370 | 792.36 | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, their chemical environment, and their spatial relationships.

Proton NMR (¹H NMR) Applications in Structural Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of 1-(Naphthalen-1-yl)pent-3-en-2-one is predicted to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) ring system and the pentenone side chain. The aromatic region would likely display a complex pattern of multiplets for the seven protons of the monosubstituted naphthalene ring. These signals, typically appearing between δ 7.0 and 8.5 ppm, are influenced by the electronic effects of the pentenone substituent and the anisotropic effects of the fused ring system. rsc.orgmdpi.com

The protons of the enone moiety are particularly informative. The vinylic protons (H-3 and H-4) are expected to appear as doublets of doublets, with their chemical shifts and coupling constants providing insight into the stereochemistry of the double bond. For a trans configuration, which is generally more stable, the coupling constant (J-value) between these protons would be in the range of 15-16 Hz. The proton at C-4, being adjacent to the electron-withdrawing carbonyl group, would likely resonate at a higher chemical shift compared to the proton at C-3. The methylene (B1212753) protons (H-1) adjacent to the naphthalene ring would appear as a doublet, and the terminal methyl protons (H-5) would present as a doublet, coupled to the H-4 proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (Methylene) | ~ 3.8 - 4.0 | d | ~ 6-8 |

| H-2 (Carbonyl α-H) | - | - | - |

| H-3 (Vinylic) | ~ 6.2 - 6.5 | dq | J(H3-H4) ≈ 15-16, J(H3-H5) ≈ 1.5-2.0 |

| H-4 (Vinylic) | ~ 6.8 - 7.1 | dq | J(H4-H3) ≈ 15-16, J(H4-H1') ≈ 6-8 |

| H-5 (Methyl) | ~ 1.9 - 2.1 | d | J(H5-H3) ≈ 1.5-2.0 |

| Naphthalene Protons | ~ 7.2 - 8.2 | m | - |

Note: The predicted values are based on the analysis of similar α,β-unsaturated ketones and naphthalene derivatives. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation and Chemical Shift Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, fifteen distinct carbon signals are expected. The carbonyl carbon (C-2) is the most deshielded, with a characteristic chemical shift in the range of δ 195-205 ppm. The vinylic carbons (C-3 and C-4) would appear in the olefinic region of the spectrum, typically between δ 120 and 150 ppm. The methylene carbon (C-1) and the methyl carbon (C-5) would resonate at higher fields. The ten carbons of the naphthalene ring would give rise to a series of signals in the aromatic region, with their specific chemical shifts influenced by the position of substitution. mdpi.comnp-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Methylene) | ~ 45 - 50 |

| C-2 (Carbonyl) | ~ 198 - 202 |

| C-3 (Vinylic) | ~ 125 - 130 |

| C-4 (Vinylic) | ~ 140 - 145 |

| C-5 (Methyl) | ~ 18 - 22 |

| Naphthalene Carbons | ~ 123 - 135 |

Note: The predicted values are based on the analysis of similar α,β-unsaturated ketones and naphthalene derivatives. Actual experimental values may vary.

Advanced NMR Techniques (e.g., DEPT, 2D NMR) in Complex Structural Determination

To unambiguously assign all proton and carbon signals, advanced NMR techniques are indispensable. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can differentiate between CH, CH₂, and CH₃ groups. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity. A COSY spectrum would reveal the coupling relationships between protons, for instance, connecting the vinylic protons and the adjacent methyl and methylene protons. The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals longer-range (2-3 bond) correlations, which is vital for connecting the pentenone side chain to the naphthalene ring system. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the region of 1650-1680 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would likely appear around 1620-1640 cm⁻¹. The spectrum would also exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as bending vibrations that can provide further structural information. nih.gov

Raman spectroscopy, being complementary to IR, would also be valuable. The C=C bond of the enone system and the aromatic ring stretching vibrations of the naphthalene moiety are expected to show strong signals in the Raman spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1650 - 1680 | Strong |

| C=C Stretch (Vinylic) | 1620 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

Note: Predicted values are based on typical ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system in this compound, encompassing the naphthalene ring and the enone moiety, is expected to give rise to characteristic absorption bands. Typically, two main absorption bands are anticipated. The intense band at shorter wavelengths (around 220-250 nm) can be attributed to the π → π* transitions within the naphthalene ring system. A second, less intense band at longer wavelengths (around 280-320 nm) would correspond to the π → π* transition of the entire conjugated system, including the enone group. The position and intensity of these bands are sensitive to the solvent polarity. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₄O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (210.27 g/mol ). epa.gov

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways could include the loss of the methyl group (CH₃), the acetyl group (CH₃CO), and cleavage at the C1-C2 bond. The naphthalene cation (m/z 127) or a naphthylmethyl cation (m/z 141) would likely be prominent fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 210 | [M]⁺ |

| 195 | [M - CH₃]⁺ |

| 167 | [M - CH₃CO]⁺ |

| 141 | [C₁₀H₇CH₂]⁺ |

| 128 | [C₁₀H₈]⁺ (Naphthalene) |

Note: The predicted fragmentation is based on common fragmentation patterns of ketones and naphthalene derivatives.

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

The comprehensive structural elucidation of organic compounds like this compound is significantly enhanced by the synergistic use of experimental spectroscopic techniques and theoretical computational methods. This dual approach allows for a more robust and detailed understanding of the molecule's geometric and electronic properties. By comparing the spectral data obtained from laboratory measurements with the results from quantum chemical calculations, researchers can validate the proposed structure, refine spectral assignments, and gain deeper insights into the molecule's behavior.

Theoretical calculations, most notably those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research. researchgate.netaps.org These methods can predict a variety of molecular properties, including optimized geometries, vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts, with a high degree of accuracy. researchgate.netnih.gov The correlation between these theoretically predicted values and the experimentally determined data serves as a powerful confirmation of the compound's structure.

In a study of a closely related chalcone (B49325), 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, researchers performed extensive DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set to model its spectroscopic characteristics. nih.govnih.gov The theoretical findings were then systematically compared with experimental FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR spectra, demonstrating a strong agreement and validating the computational approach for this class of compounds. nih.govnih.gov Such studies provide a valuable framework for interpreting the spectroscopic data of this compound.

The experimental FT-IR and FT-Raman spectra of a molecule provide a fingerprint of its vibrational modes. For a compound like this compound, key vibrational modes include the C=O stretching of the ketone, the C=C stretching of the enone system, and various C-H and C-C vibrations within the naphthalene ring and the pentenone chain.

Theoretical calculations can predict these vibrational frequencies. For the analogous compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a strong C=O stretching vibration was observed experimentally in the FT-IR spectrum at 1654 cm⁻¹ and was calculated theoretically at 1649 cm⁻¹. nih.gov Similarly, the C=C stretching mode was observed in the FT-Raman spectrum at 1576 cm⁻¹ and calculated at 1574 cm⁻¹. nih.gov This excellent correlation between the experimental and computed values lends high confidence to the spectral assignments.

A similar comparative analysis for this compound would involve the following:

Experimental Measurement : Recording the FT-IR and FT-Raman spectra of the synthesized compound.

Theoretical Calculation : Performing DFT calculations to obtain the optimized geometry and predict the vibrational frequencies.

Correlation : Comparing the experimental and theoretical spectra, often with the aid of a scaling factor for the theoretical frequencies to account for systematic errors in the calculations.

The following table illustrates a hypothetical correlation for key vibrational modes of this compound, based on typical values for similar chalcones.

| Vibrational Mode | Expected Experimental FT-IR (cm⁻¹) | Expected Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) | Assignment |

|---|---|---|---|---|

| C=O Stretch | ~1660 (Strong) | ~1660 (Weak) | ~1655 | Ketone carbonyl stretching |

| C=C Stretch (Enone) | ~1610 (Medium) | ~1610 (Strong) | ~1605 | Alkene C=C stretching |

| Naphthalene C=C Stretch | ~1590, ~1500 | ~1590, ~1500 | ~1585, ~1495 | Aromatic ring stretching |

| =C-H Bend (trans) | ~970 (Strong) | - | ~965 | Out-of-plane bending of alkene hydrogens |

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The correlation of experimental and theoretical ¹H and ¹³C NMR chemical shifts provides a detailed verification of the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard and reliable approach for calculating NMR chemical shifts. nih.govresearchgate.net

In the study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the experimental ¹³C NMR chemical shift for the carbonyl carbon (C=O) was found at 190.07 ppm, while the theoretical calculation predicted it at 193.01 ppm (using B3LYP) and 190.27 ppm (using CAM-B3LYP), showing excellent agreement. nih.gov The chemical shifts for the hydrogen atoms were also well-correlated, with experimental values in the range of 8.7–3.9 ppm and calculated values between 9.47 and 3.58 ppm. nih.gov

The tables below present a hypothetical correlation of experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound.

| Proton | Expected Experimental δ (ppm) | Theoretical (GIAO-DFT) δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| H-3 | ~6.9 - 7.1 | ~7.0 | dq | Olefinic proton |

| H-4 | ~6.2 - 6.4 | ~6.3 | dq | Olefinic proton |

| H-5 (CH₃) | ~1.9 - 2.1 | ~2.0 | d | Methyl protons |

| H-1' (CH₂) | ~3.8 - 4.0 | ~3.9 | s | Methylene protons |

| Naphthyl-H | ~7.4 - 8.2 | ~7.3 - 8.1 | m | Aromatic protons |

| Carbon | Expected Experimental δ (ppm) | Theoretical (GIAO-DFT) δ (ppm) | Assignment |

|---|---|---|---|

| C-2 (C=O) | ~198 - 202 | ~200 | Ketone carbonyl |

| C-4 | ~140 - 145 | ~142 | Olefinic carbon |

| C-3 | ~128 - 132 | ~130 | Olefinic carbon |

| C-1 | ~48 - 52 | ~50 | Methylene carbon |

| C-5 | ~18 - 22 | ~20 | Methyl carbon |

| Naphthyl-C | ~124 - 135 | ~123 - 134 | Aromatic carbons |

The strong correlation between experimental and theoretical spectroscopic data provides a high level of confidence in the structural assignment of this compound. This integrated approach is crucial for unambiguously characterizing novel compounds and understanding their fundamental chemical properties.

Based on a comprehensive search, there are no specific theoretical and computational chemistry studies available for the compound “this compound” that align with the detailed outline provided. The required research findings and data for Density Functional Theory (DFT) calculations, Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, Nonlinear Optical (NLO) properties, thermodynamic parameters, and conformational analysis for this specific molecule have not been found in the available search results.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for “this compound” at this time.

Reactivity Profiles and Transformative Chemistry

Reactions at the α,β-Unsaturated Ketone Moiety

The defining feature of 1-(naphthalen-1-yl)pent-3-en-2-one is the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This arrangement dictates its reactivity, allowing for additions at both the carbonyl carbon and the β-carbon, as well as reactions involving the double bond itself.

Michael Addition Reactions

The Michael addition, a type of conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org This process is thermodynamically controlled and is effective for the formation of carbon-carbon bonds under mild conditions. wikipedia.orgorganic-chemistry.org

For this compound, the electrophilic β-position is activated by the electron-withdrawing carbonyl group, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org The general mechanism involves the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. youtube.com

Table 1: Overview of Michael Addition Reaction

| Feature | Description |

| Reaction Type | Conjugate (1,4-) Addition organic-chemistry.orgmasterorganicchemistry.com |

| Michael Donor | Nucleophile (e.g., enolates, amines, thiols) masterorganicchemistry.com |

| Michael Acceptor | α,β-Unsaturated carbonyl compound wikipedia.org |

| Key Bond Formation | Carbon-Carbon or Carbon-Heteroatom at the β-carbon wikipedia.org |

Classic examples of Michael donors include resonance-stabilized carbanions derived from active methylene (B1212753) compounds like malonates and nitroalkanes. organic-chemistry.org The reaction is highly versatile, and asymmetric variants have been developed to achieve stereoselective C-C bond formation. wikipedia.org

Cycloaddition Reactions (e.g., Inverse-Electron-Demand Oxa-Diels-Alder)

Cycloaddition reactions offer a powerful method for the construction of cyclic systems. The α,β-unsaturated ketone moiety in this compound can participate as a 2π component in these reactions. One notable example is the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.org

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in the IEDDA reaction, this electronic requirement is reversed. wikipedia.org The reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org The α,β-unsaturated ketone can be made to act as the dienophile. For instance, α,β-unsaturated ketones can react with electron-rich dienes. More specifically, variations of this reaction, such as the inverse-electron-demand oxa-Diels-Alder reaction, allow for the synthesis of dihydropyran frameworks. acs.org This type of reaction has been developed for allylic ketones and α-cyano-α,β-unsaturated ketones, showcasing the potential for creating densely substituted heterocyclic systems with high stereoselectivity. acs.org

Nucleophilic Additions and Reductions

Beyond conjugate additions, the carbonyl group of this compound is itself an electrophilic center and can undergo direct nucleophilic attack (1,2-addition). wikipedia.org This type of reaction involves the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen π-bond. wikipedia.org

A variety of nucleophiles can add to carbonyl groups, including organometallic reagents and hydrides. wikipedia.org The reduction of the butenone moiety can lead to butanol derivatives.

Oxidative Cleavage Reactions

The carbon-carbon double bond in the α,β-unsaturated ketone system is susceptible to oxidative cleavage. Ozonolysis is a powerful method for this transformation, wherein the double bond is cleaved by ozone (O₃) to yield carbonyl compounds. wikipedia.org The reaction proceeds through the formation of a primary ozonide, which then rearranges to an intermediate that can be worked up under reductive or oxidative conditions to give different products. wikipedia.orgrsc.org

The study of the gas-phase ozonolysis of α,β-unsaturated ketones, such as ethyl vinyl ketone, provides insight into the potential atmospheric degradation pathways of these compounds and the formation of secondary organic aerosols. rsc.org The reaction involves a 1,3-dipolar cycloaddition of ozone to the double bond, followed by decomposition of the resulting primary ozonide. rsc.org

Enaminone Reactivity in Organic Synthesis (referring to 4-[(Naphthalen-1-yl)amino]pent-3-en-2-one)

The condensation of 1-(naphthalen-1-yl)acetylacetone with an amine would lead to the formation of an enaminone, specifically 4-[(naphthalen-1-yl)amino]pent-3-en-2-one. Enaminones are a class of compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. numberanalytics.comnih.gov This structural motif imparts unique reactivity, making them highly valuable intermediates in organic synthesis. thieme-connect.comnih.gov

Role as Versatile Organic Intermediates for Heterocycle Synthesis

Enaminones are widely recognized as versatile building blocks for the synthesis of a diverse range of heterocyclic compounds. nih.govnih.gov The presence of both nucleophilic (at the nitrogen and α-carbon) and electrophilic (at the carbonyl carbon and β-carbon) centers allows them to participate in a variety of cyclization reactions. nih.gov

The enaminone 4-[(naphthalen-1-yl)amino]pent-3-en-2-one, which can be synthesized from α-naphthylamine and 2,4-pentanedione, serves as a precursor for various heterocyclic systems. nih.goviucr.org The reactivity of the enaminone can be tuned by the choice of reaction partners and conditions. For example, enaminones have been utilized in the synthesis of tetrahydropyrimidines, dihydropyridines, and naphthofurans. nih.gov

Table 2: Reactivity of 4-[(Naphthalen-1-yl)amino]pent-3-en-2-one in Heterocycle Synthesis

| Reactant(s) | Product Type | Reference |

| Benzaldehyde, Urea | Tetrahydropyrimidine, Dihydropyridine | nih.gov |

| Naphthoquinone | Naphthofuran | nih.gov |

| Terminal Alkynes | 3-Amino Diynes | acs.org |

The synthetic utility of enaminones extends to their participation in copper-catalyzed reactions with terminal alkynes to form 3-amino diynes, demonstrating their role in constructing both cyclic and acyclic structures. acs.org The bulky naphthyl group can be well-tolerated in such transformations. acs.org

Reactions with Unsaturated Esters

While specific studies detailing the reaction of this compound with unsaturated esters are not extensively documented in publicly available literature, the inherent reactivity of the broader class of β-enaminones provides a predictive framework for its potential transformations. The conjugated N-C=C-C=O system in enaminones presents both nucleophilic and electrophilic centers, allowing for a variety of reactions. researchgate.net

The nitrogen atom and the α-carbon of the enamine moiety are typically nucleophilic, while the β-carbon is electrophilic. This electronic distribution suggests that this compound could potentially engage in Michael-type addition reactions with unsaturated esters. In such a scenario, the nucleophilic α-carbon of the enaminone would attack the electrophilic β-carbon of the unsaturated ester. The reaction would likely be promoted by a suitable base to enhance the nucleophilicity of the enaminone. The outcome of this reaction would be the formation of a new carbon-carbon bond, leading to a more complex molecular architecture.

Furthermore, the presence of the carbonyl group opens avenues for various condensation reactions. It is conceivable that under specific conditions, the enaminone could act as a precursor to more elaborate heterocyclic structures through annulation reactions involving unsaturated esters. rsc.org These transformations often proceed through a cascade of reactions, initiated by the initial Michael addition.

Coordination Chemistry of Related Ligands

The coordination chemistry of β-enaminones, a class of compounds structurally related to this compound, is a burgeoning field of study. These compounds have demonstrated significant efficacy as chelating ligands for a diverse array of transition metals. isnra.netimpactfactor.org

Enaminones as Chelating Ligands for Transition Metals

β-Enaminones are prized as ligands due to the presence of both a nitrogen and an oxygen donor atom positioned in a 1,3-relationship, which allows them to form stable six-membered chelate rings with metal ions. researchgate.net This bidentate coordination mode is a recurring theme in the coordination chemistry of these ligands. psu.edu The delocalized π-system across the N-C=C-C=O fragment also plays a crucial role in the electronic properties of the resulting metal complexes. researchgate.net

The nature of the substituents on the nitrogen atom and the carbonyl group can significantly influence the donor properties of the ligand and, consequently, the stability and reactivity of the metal complex. In the case of ligands structurally similar to this compound, the bulky naphthalene (B1677914) group can impose steric constraints that influence the geometry and coordination number of the metal center.

Enaminone ligands have been successfully employed to coordinate with a wide range of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). impactfactor.org The resulting complexes exhibit diverse geometries, ranging from square planar to tetrahedral and octahedral, depending on the metal ion, the specific enaminone ligand, and the presence of other coordinating species. chemmethod.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal-enaminone complexes is typically achieved through the direct reaction of the enaminone ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the desired complex. In many instances, the complexes precipitate from the reaction mixture and can be isolated by simple filtration. nih.gov

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the enaminone ligand to the metal center. A noticeable shift in the vibrational frequencies of the C=O and C=N bonds upon complexation provides strong evidence of coordination. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for elucidating the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the enaminone ligand upon coordination can provide insights into the binding mode and the electronic environment of the metal center. psu.edu

Electronic spectroscopy (UV-Vis) is employed to study the electronic transitions within the metal complexes, which can provide information about the geometry of the coordination sphere. Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which can help in assigning the oxidation state and spin state of the metal ion. nih.gov

Table 1: Representative Spectroscopic Data for Metal-Enaminone Complexes

| Metal Complex | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | Electronic Spectra (λmax, nm) |

| [Cu(enaminone)₂] | ν(C=O): 1600-1620, ν(C=N): 1520-1540 | Ligand protons shifted downfield | d-d transitions in the visible region |

| [Ni(enaminone)₂] | ν(C=O): 1610-1630, ν(C=N): 1530-1550 | Paramagnetically broadened signals | Multiple absorptions in the visible region |

| [Zn(enaminone)₂] | ν(C=O): 1605-1625, ν(C=N): 1525-1545 | Sharp signals with downfield shifts | Ligand-based transitions in the UV region |

| [Co(enaminone)₂] | ν(C=O): 1600-1625, ν(C=N): 1520-1545 | Paramagnetically shifted and broadened signals | d-d transitions characteristic of Co(II) |

Note: The data presented in this table are generalized and representative of typical values found in the literature for β-enaminone complexes. Actual values will vary depending on the specific ligand and metal ion.

Catalytic Applications of Metal-Enaminone Complexes (e.g., olefinic polymerization)

The unique electronic and steric properties of metal-enaminone complexes have made them attractive candidates for various catalytic applications. researchgate.net One area of particular interest is their use in olefin polymerization. researchgate.net While the field is still developing, some ferrocenyl enaminone complexes have been reported as promising catalysts for this purpose. researchgate.net

The catalytic activity of these complexes is thought to arise from the ability of the metal center to coordinate and activate olefin monomers. The ligand framework plays a crucial role in modulating the electronic and steric environment of the metal, thereby influencing the rate of polymerization and the properties of the resulting polymer. Late transition metal catalysts, in general, have shown significant promise in olefin polymerization. mdpi.com

Recent research has also explored the use of cobalt-enaminone complexes in catalytic olefin-imine metathesis reactions, highlighting the potential for these systems to facilitate complex chemical transformations. chemrxiv.orgresearchgate.net The development of new metal-enaminone complexes with tailored ligand architectures holds significant promise for the discovery of novel and efficient catalysts for a wide range of organic reactions, including the polymerization of olefins. The design of metallocene catalysts, which are a different class of polymerization catalysts, has also seen significant advancements. hhu.de

No Publicly Available Research Found for Advanced Applications of this compound

Despite a thorough search of scientific databases and online resources, no specific information is available regarding the advanced chemical applications of the compound This compound . The investigation sought to detail its use in specialized areas of catalysis and materials science, as outlined in the user's request. However, the scientific literature does not appear to contain studies on this particular molecule in the specified contexts.

The inquiry focused on several key areas of advanced chemical sciences, including its potential role as a catalyst in olefinic polymerization, its application in multi-component reactions for propellane synthesis, and its catalytic activity in redox isomerization processes. Additionally, the search extended to its contributions to materials science, specifically in the development of conjugated systems with tailored electronic properties and the design of novel functional materials incorporating α,β-unsaturated ketone moieties.

While general information exists for related chemical structures, such as α,β-unsaturated ketones and naphthalene derivatives, and for the chemical processes mentioned, a direct link to This compound is absent from the available body of scientific research. A database entry confirms the existence of the compound, identified by its chemical formula C15H14O and CompTox Chemicals Dashboard identifier DTXSID40798616, but provides no details on its synthesis or application. epa.gov

The absence of published data prevents the creation of a scientifically accurate and informative article on the advanced applications of this specific compound. Further research and publication in peer-reviewed scientific journals would be necessary to elaborate on the topics requested.

Advanced Applications in Chemical Sciences

Synthetic Utility in Complex Molecule Construction

The α,β-unsaturated ketone moiety is a cornerstone of synthetic organic chemistry, providing a versatile platform for a wide array of chemical transformations. When incorporated into a molecule containing a naphthalene (B1677914) ring system, such as in 1-(Naphthalen-1-yl)pent-3-en-2-one, the resulting chalcone-like structure becomes a powerful intermediate for the construction of complex molecular architectures. The inherent reactivity of the enone system, coupled with the electronic and steric properties of the naphthalene group, allows for its strategic use in the synthesis of both natural product analogs and diverse molecular scaffolds.

While direct reports on the application of this compound in the total synthesis of natural products are not prevalent in the reviewed literature, the broader class of naphthalene-chalcone derivatives serves as a crucial precursor for creating analogs of naturally occurring compounds. chemistryviews.org Natural products often provide the inspiration for the development of new therapeutic agents, and simplified or modified analogs can offer improved pharmacological properties or easier synthetic access.

Chalcones, in general, are biosynthetic precursors to flavonoids and isoflavonoids. acs.org The naphthalene-containing chalcone (B49325) scaffold can be seen as a synthetic analog of these natural products, where one of the phenyl rings is replaced by a naphthalene moiety. This substitution can significantly influence the biological activity of the resulting molecule. For instance, researchers have synthesized a variety of naphthalene-chalcone derivatives and evaluated their potential as anticancer agents by targeting tubulin polymerization, a mechanism shared by some natural product anticancer drugs. nih.govjst.go.jp In these studies, the naphthalene-chalcone serves as a key intermediate which is then further functionalized to produce a library of potential drug candidates.

The synthesis of these analogs typically involves a Claisen-Schmidt condensation between a naphthaldehyde or an acetylnaphthalene and an appropriate ketone or aldehyde. The resulting naphthalene-chalcone can then undergo a variety of reactions, such as cyclizations, to form heterocyclic systems that mimic the core structures of certain natural products.

Table 1: Examples of Naphthalene-Chalcone Derivatives as Intermediates for Analogs

| Naphthalene-Chalcone Precursor | Target Analog Class | Rationale for Synthesis |

| 1-(Naphthalen-2-yl)-3-(aryl)propenone | Flavonoid/Isoflavonoid Analogs | Introduction of the naphthalene group to explore new structure-activity relationships for anticancer and antimicrobial activities. acs.org |

| 1-(6-Methoxynaphthalen-2-yl)-3-(aryl)propenone | Tubulin Polymerization Inhibitor Analogs | Mimicking the A- and B-rings of combretastatin (B1194345) A4, a natural tubulin inhibitor, with a naphthalene scaffold to enhance anticancer potency. |

| (E)-1-(Indol-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | Indole (B1671886) Alkaloid Analogs | Combining the structural features of indole alkaloids and chalcones to develop novel anticancer agents. jst.go.jp |

This table is generated based on findings from the indicated sources and illustrates the use of related naphthalene-chalcones.

The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. mdpi.com this compound, and naphthalene-chalcones in general, are excellent examples of such building blocks due to the presence of multiple reactive sites. The α,β-unsaturated carbonyl system is a versatile functional group that can participate in a variety of transformations, including:

Michael Addition: The β-carbon of the enone is electrophilic and susceptible to attack by a wide range of nucleophiles, allowing for the introduction of new substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Cyclization Reactions: The enone functionality can react with dinucleophiles to construct a variety of heterocyclic rings, such as pyrazolines, isoxazolines, and pyrimidines. These heterocyclic systems are common motifs in medicinally important compounds.

Diels-Alder Reactions: The carbon-carbon double bond of the enone can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings with a high degree of stereocontrol.

Reductions and Oxidations: The carbonyl group and the double bond can be selectively reduced or oxidized to introduce new functional groups and stereocenters.

The naphthalene moiety itself can also be functionalized, further expanding the diversity of molecular scaffolds that can be generated. The combination of the reactive enone and the modifiable naphthalene ring makes this class of compounds particularly valuable for generating libraries of diverse molecules for high-throughput screening in drug discovery. nih.govepa.gov For example, the synthesis of various naphthalene-chalcone derivatives has been reported, leading to compounds with potential applications as anticancer, anti-inflammatory, and analgesic agents. nih.govepa.gov

Table 2: Synthetic Transformations of Naphthalene-Chalcone Scaffolds

| Reaction Type | Reagents and Conditions | Resulting Scaffold |

| Pyrazoline Synthesis | Hydrazine (B178648) hydrate, ethanol (B145695), reflux | Naphthyl-substituted pyrazoline |

| Isoxazoline Synthesis | Hydroxylamine (B1172632) hydrochloride, base | Naphthyl-substituted isoxazoline |

| Pyrimidine Synthesis | Guanidine or thiourea, base | Naphthyl-substituted dihydropyrimidine (B8664642) or dihydropyrimidinethione |

| Michael Addition | Malononitrile, base | Adduct for further cyclization into complex heterocycles |

This table illustrates potential synthetic routes from a generic naphthalene-chalcone building block based on established chalcone chemistry.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1-(Naphthalen-1-yl)pent-3-en-2-one?

- Methodology : Condensation reactions between α-naphthylamine derivatives and diketones (e.g., 2,4-pentanedione) in ethanol or acetic acid under reflux. For example, describes a 1:1 reaction of α-naphthylamine with 2,4-pentanedione in ethanol, followed by recrystallization to isolate the product. KOH or ZnCl₂ may act as catalysts to enhance regioselectivity .

- Key Considerations : Monitor reaction progress via TLC, and purify via column chromatography or recrystallization.

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to characterize this compound?

- Methodology :

- FT-IR : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and naphthalene ring vibrations (C=C, ~1600 cm⁻¹) .

- NMR : Use ¹H NMR to confirm olefinic protons (δ 5.5–7.5 ppm for conjugated double bonds) and naphthalene aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR resolves carbonyl carbons (~200 ppm) .

- UV-Vis : Analyze π→π* transitions in the naphthalene system (λmax ~250–300 nm) and solvent-dependent tautomeric equilibria (e.g., keto-enol forms) .

Q. What are the best practices for single-crystal X-ray diffraction analysis of this compound?

- Methodology : Grow crystals via slow evaporation in ethanol or DMSO. Use SHELX software (SHELXL for refinement, SHELXS for solution) to process diffraction data. Ensure data-to-parameter ratios >15 and R-factors <0.06 for high precision .

- Example : reports a monoclinic crystal system (space group P2₁/a) with intramolecular hydrogen bonding (N–H···O, 2.53 Å) stabilizing the structure .

Advanced Research Questions

Q. How can computational modeling (DFT, TD-DFT) resolve contradictions in experimental spectroscopic data?

- Methodology : Optimize geometry using B3LYP/6-311++G(d,p) basis sets in Gaussian. Compare computed vibrational frequencies (FT-IR/Raman) and NMR chemical shifts (GIAO method) with experimental data to validate tautomeric forms or solvent effects .

- Case Study : shows that DFT calculations for 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone match experimental UV-Vis spectra (TD-DFT) and explain nonlinear optical properties via frontier molecular orbital analysis .

Q. What strategies address challenges in regioselectivity during functionalization of the naphthalene ring?

- Methodology :

- Electrophilic Substitution : Use directing groups (e.g., -OH, -OCH₃) to control substitution at the α or β positions of naphthalene.

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Heck reactions for C–C bond formation. highlights steric effects influencing aryl coupling in 1-[3-(naphthalen-1-yl)phenyl]naphthalene .

Q. How can metabolic pathways and toxicity profiles be studied for this compound?

- Methodology :

- In Vitro Metabolism : Incubate with human liver microsomes and CYP450 isoforms (e.g., CYP2C9, CYP3A4) to identify hydroxylated metabolites via LC-MS .

- Toxicological Screening : Follow OECD guidelines for acute toxicity (oral, dermal routes) and reference inclusion criteria from (e.g., hepatic/renal effects in lab mammals) .

- Data Table :

| Health Outcome | Inclusion Criteria |

|---|---|

| Systemic Effects | Hepatic, renal, respiratory |

| Exposure Routes | Oral, inhalation, dermal |

| Species | Human data (if available), mice |

Data Contradiction Analysis

Q. How to reconcile discrepancies in solvent-dependent tautomeric equilibria observed in UV-Vis studies?

- Approach : Perform variable-temperature NMR or FT-IR in polar (DMSO) vs. nonpolar (benzene) solvents. notes keto-amine dominance in basic DMSO but phenol-imine forms in acidic chloroform . Computational solvation models (e.g., PCM in TD-DFT) can predict solvent polarity effects .

Q. Why do crystallographic studies report varying intramolecular hydrogen-bond lengths?

- Resolution : Compare thermal displacement parameters (ADPs) and refinement software (SHELXL vs. OLEX2). reports N–H···O bonds at 2.53 Å, while emphasizes torsional angles (C–C–C–C = 50.7°) influencing packing .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.